4-(Aminomethyl)benzo[d]oxazol-2-ol
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Overview
Description
4-(Aminomethyl)benzo[d]oxazol-2-ol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an aminomethyl group attached to the benzoxazole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)benzo[d]oxazol-2-ol typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with various reagents to introduce the aminomethyl group and form the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot synthesis method using acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its high atom economy, scalability, and minimal impurity formation .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)benzo[d]oxazol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-(Aminomethyl)benzo[d]oxazol-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)benzo[d]oxazol-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation and survival . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
4-(Aminomethyl)benzo[d]oxazol-2-ol can be compared with other benzoxazole derivatives, such as:
2-Aminobenzoxazole: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines: Used as key intermediates in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific aminomethyl group, which can enhance its biological activities and make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-(aminomethyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c9-4-5-2-1-3-6-7(5)10-8(11)12-6/h1-3H,4,9H2,(H,10,11) |
InChI Key |
LZODAPKIQFPYIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)N2)CN |
Origin of Product |
United States |
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